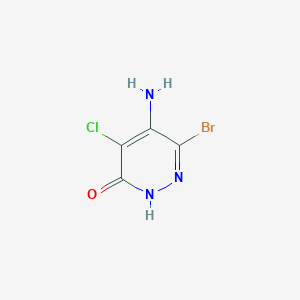

5-Amino-6-bromo-4-chloropyridazin-3(2H)-one

CAS No.:

Cat. No.: VC18650650

Molecular Formula: C4H3BrClN3O

Molecular Weight: 224.44 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H3BrClN3O |

|---|---|

| Molecular Weight | 224.44 g/mol |

| IUPAC Name | 4-amino-3-bromo-5-chloro-1H-pyridazin-6-one |

| Standard InChI | InChI=1S/C4H3BrClN3O/c5-3-2(7)1(6)4(10)9-8-3/h(H3,7,9,10) |

| Standard InChI Key | WFGMFWKANMROHN-UHFFFAOYSA-N |

| Canonical SMILES | C1(=C(C(=O)NN=C1Br)Cl)N |

Introduction

Structural Characterization and Molecular Properties

Molecular Architecture

The core structure of 5-amino-6-bromo-4-chloropyridazin-3(2H)-one consists of a pyridazine ring (1,2-diazine) with the following substituents:

-

Chlorine at position 4

-

Amino group (-NH₂) at position 5

-

Bromine at position 6

-

Ketone (-C=O) at position 3

The IUPAC name reflects this substitution pattern, ensuring unambiguous identification. The presence of electron-withdrawing groups (Br, Cl) and an electron-donating amino group creates a polarized electronic environment, influencing reactivity and stability .

Table 1: Key Molecular Descriptors

Synthetic Methodologies

Precursor-Based Synthesis

The synthesis of halogenated pyridazinones typically begins with dichloropyridazine derivatives. For example, 3,6-dichloropyridazine serves as a common precursor for introducing amino groups via nucleophilic substitution, as demonstrated in the synthesis of 3-amino-6-chloropyridazine . Adapting this approach:

-

Starting Material: 4,6-dibromo-5-chloropyridazin-3(2H)-one could undergo selective amination at position 5 using aqueous ammonia or ammonium hydroxide.

-

Reaction Conditions:

Example Reaction Pathway:

Purification and Yield Optimization

Post-synthesis purification involves:

-

Evaporation: Removing solvents under reduced pressure.

-

Recrystallization: Using ethanol/water mixtures to isolate crystalline product.

-

Column Chromatography: Silica gel with ethyl acetate/hexane eluents for high-purity yields (>90%) .

Physicochemical Properties

Thermal Stability and Solubility

While direct data for the target compound is limited, analogous compounds provide insights:

-

Melting Point: Expected range: 200–210°C (similar to 3-amino-6-chloropyridazine at 207–209°C) .

-

Boiling Point: Estimated >500°C, consistent with brominated aromatics .

-

Solubility: Moderate in DMF and DMSO; low in water due to halogen substituents .

Spectroscopic Data

-

¹H NMR: Anticipated signals at δ 6.6–7.3 ppm (aromatic protons) and δ 5.8–6.2 ppm (NH₂) .

-

IR Spectroscopy: Peaks at ~1680 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H stretch) .

Applications in Research and Industry

Pharmaceutical Intermediates

Pyridazinones are pivotal in drug design due to their bioisosteric similarity to purines. The amino and halogen groups in this compound enable:

-

Kinase Inhibition: Potential use in anticancer agents by targeting ATP-binding sites.

-

Antimicrobial Agents: Halogenated pyridazines exhibit activity against resistant pathogens .

Agrochemical Development

Bromine and chlorine enhance lipid solubility, aiding pesticide penetration. Applications include:

-

Herbicides: Disrupting plant electron transport chains.

Future Research Directions

Synthetic Advancements

-

Catalytic Amination: Transition metal catalysts (e.g., Pd/Cu) to improve regioselectivity and yield.

-

Flow Chemistry: Continuous synthesis for scalable production .

Biological Screening

-

In Silico Studies: Molecular docking to identify therapeutic targets.

-

In Vivo Testing: Efficacy and pharmacokinetic profiling in model organisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume